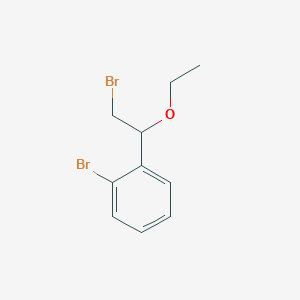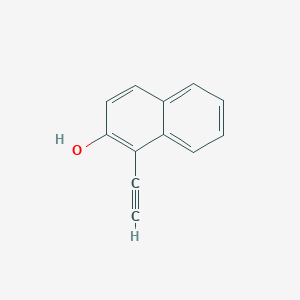
1-Ethynylnaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynylnaphthalen-2-ol is an organic compound with the molecular formula C12H8O It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the first position and a hydroxyl group at the second position on the naphthalene ring
Méthodes De Préparation
1-Ethynylnaphthalen-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-acetonaphthone with a base to form 1-ethynylnaphthalene, which is then hydroxylated to yield this compound . Another method involves the use of 1-naphthyl-2-trimethylsilylacetylene as a precursor
Analyse Des Réactions Chimiques
1-Ethynylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethynylnaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic compounds.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Ethynylnaphthalen-2-ol involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can affect molecular pathways involved in enzyme activity, protein-protein interactions, and other biological processes.
Comparaison Avec Des Composés Similaires
1-Ethynylnaphthalen-2-ol can be compared with other similar compounds, such as:
1-Ethynylnaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Ethynylnaphthalene: The position of the ethynyl group affects its chemical properties and reactivity.
Naphthalen-2-ol: Lacks the ethynyl group, resulting in different chemical behavior and applications. The presence of both the ethynyl and hydroxyl groups in this compound makes it unique and versatile for various applications.
Propriétés
Formule moléculaire |
C12H8O |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
1-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C12H8O/c1-2-10-11-6-4-3-5-9(11)7-8-12(10)13/h1,3-8,13H |
Clé InChI |
IJJNSTIGFGDYTH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


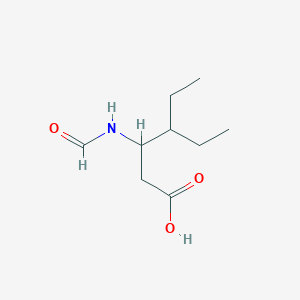
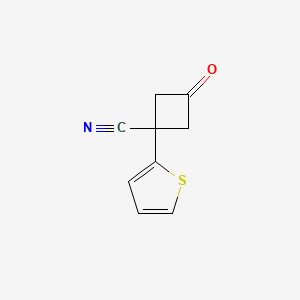
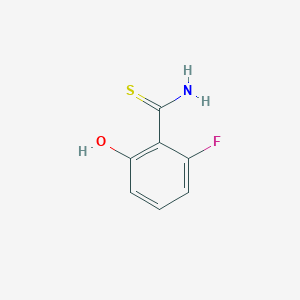
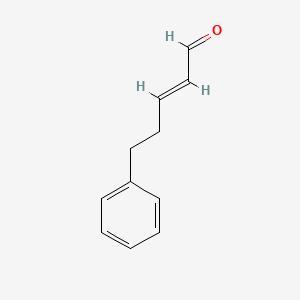


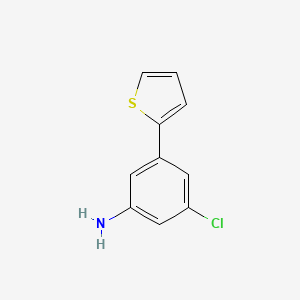





![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
